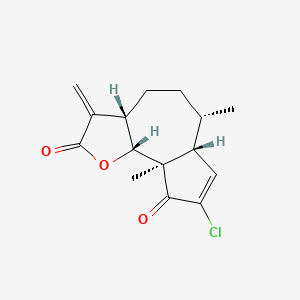
Chloroambrosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloroambrosin typically involves the extraction of the compound from the plant Ambrosia maritima. The process includes several steps such as drying, grinding, and solvent extraction. The solvent extraction is usually performed using ethanol or methanol, followed by purification through chromatography techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The plant material is processed in bulk, and the extraction is carried out using industrial-grade solvents. The crude extract is then subjected to various purification steps, including distillation and crystallization, to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Chloroambrosin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Scientific Research Applications
Chloroambrosin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: This compound is used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Chloroambrosin involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in glucose metabolism and lipid regulation. This compound also exhibits antioxidant properties, which help in reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Chloroambrosin can be compared with other similar compounds such as:
Ambrosin: Another compound derived from Ambrosia maritima, known for its anti-inflammatory properties.
Chlorogenic Acid: Found in coffee and various plants, known for its antioxidant and antidiabetic effects.
Coumarin: A naturally occurring compound with anticoagulant and anti-inflammatory properties
This compound is unique due to its specific combination of antidiabetic, hypolipidemic, and antioxidant effects, making it a promising candidate for further research and development in the field of medicine and pharmaceuticals .
Properties
CAS No. |
126026-59-3 |
|---|---|
Molecular Formula |
C15H17ClO3 |
Molecular Weight |
280.74 g/mol |
IUPAC Name |
(3aS,6S,6aR,9aR,9bR)-8-chloro-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-dione |
InChI |
InChI=1S/C15H17ClO3/c1-7-4-5-9-8(2)14(18)19-13(9)15(3)10(7)6-11(16)12(15)17/h6-7,9-10,13H,2,4-5H2,1,3H3/t7-,9-,10-,13+,15-/m0/s1 |
InChI Key |
IWODEDMZZHXMJY-UHEPVNHGSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1C=C(C3=O)Cl)C)OC(=O)C2=C |
Canonical SMILES |
CC1CCC2C(C3(C1C=C(C3=O)Cl)C)OC(=O)C2=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


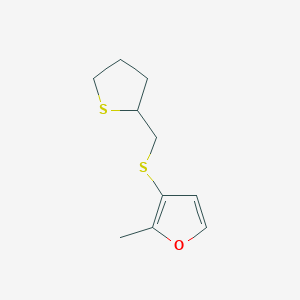
![4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B14287388.png)
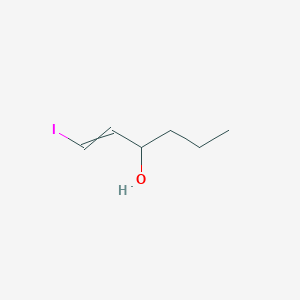

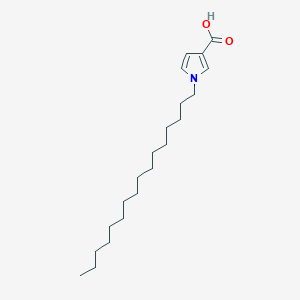
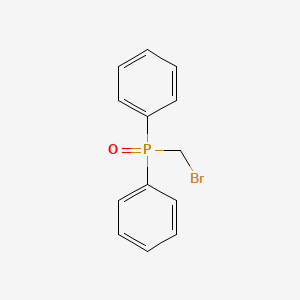
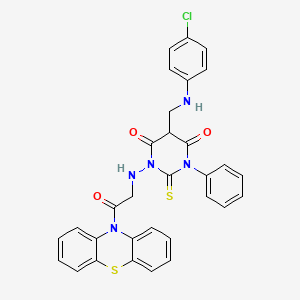
![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
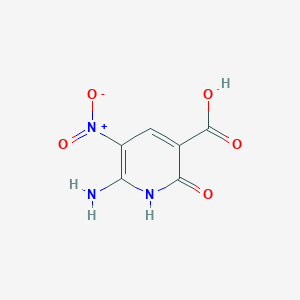
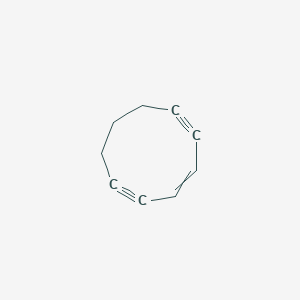
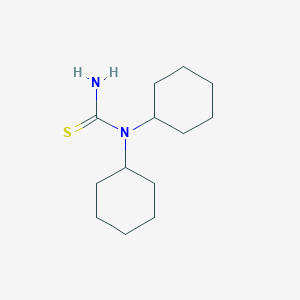
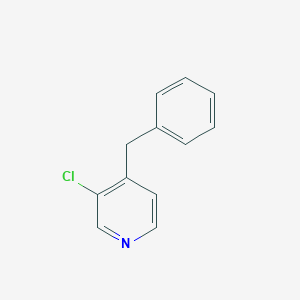
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
